1-Phenyl-2-[(3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol
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Overview
Description
OSM-S-554 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source collaboration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-554 involves the construction of the thienopyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for OSM-S-554 are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
OSM-S-554 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and synthesis of aminothienopyrimidines.
Biology: It has shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.
Medicine: Its antimalarial properties make it a candidate for developing new treatments for malaria.
Industry: It can be used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of OSM-S-554 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to the activation of the amino acid starvation response, ultimately killing the parasite .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to OSM-S-554 include other aminothienopyrimidines such as OSM-S-106 and TCMDC-1352947 .
Uniqueness
OSM-S-554 is unique due to its specific structure and potent antimalarial activity. Unlike other compounds in the series, it has shown low mammalian cell toxicity and a low propensity for resistance development .
Properties
Molecular Formula |
C18H21N5O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-phenyl-2-[(3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol |
InChI |
InChI=1S/C18H21N5O2/c24-15(13-5-2-1-3-6-13)12-25-17-11-20-10-16-21-22-18(23(16)17)14-7-4-8-19-9-14/h1-3,5-6,10-11,14-15,19,24H,4,7-9,12H2 |
InChI Key |
SNDLBGDEOQPBOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NN=C3N2C(=CN=C3)OCC(C4=CC=CC=C4)O |
Origin of Product |
United States |
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